molecular formula C6H2Cl2N2O3S B114252 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole CAS No. 142246-48-8

4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole

Cat. No.: B114252
CAS No.: 142246-48-8
M. Wt: 253.06 g/mol
InChI Key: BPPRLMZEVZSIIJ-UHFFFAOYSA-N
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Description

4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole (CAS: 142246-48-8, molecular formula: C₆H₂Cl₂N₂O₃S, molecular weight: 253.06 g/mol) is a heteroaromatic compound featuring a benzoxadiazole core substituted with a chlorosulfonyl (-SO₂Cl) group at position 7 and a chloro (-Cl) group at position 4 . This bifunctional reagent is widely employed in organic synthesis, particularly as a derivatizing agent for analytical chemistry and as a precursor for synthesizing sulfonyl fluorides or other functionalized derivatives . Its reactivity stems from the electrophilic sulfonyl chloride group, which facilitates nucleophilic substitution reactions with amines, thiols, and hydroxyl groups.

Properties

IUPAC Name

4-chloro-2,1,3-benzoxadiazole-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O3S/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPRLMZEVZSIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346478
Record name 7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID80346478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142246-48-8
Record name 7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Chlorosulfonation of Benzoxadiazole Precursors

The introduction of chlorosulfonyl (–SO2_2Cl) groups into aromatic systems typically involves sulfonation followed by chlorination. For 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, a plausible route begins with the sulfonation of 4-chloro-2,1,3-benzoxadiazole using chlorosulfonic acid (HSO3_3Cl) under controlled conditions.

Reaction Conditions:

  • Temperature: 0–5°C to minimize side reactions such as ring sulfonation or decomposition.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to maintain moisture-free conditions.

  • Stoichiometry: A 1:1.2 molar ratio of benzoxadiazole precursor to chlorosulfonic acid ensures complete conversion.

The intermediate sulfonic acid is subsequently treated with phosphorus pentachloride (PCl5_5) or thionyl chloride (SOCl2_2) to yield the chlorosulfonyl derivative. For example:

4-Chloro-2,1,3-benzoxadiazole+HSO3ClDCM, 0°C4-Chloro-7-sulfo-2,1,3-benzoxadiazolePCl5Target Compound\text{4-Chloro-2,1,3-benzoxadiazole} + \text{HSO}3\text{Cl} \xrightarrow{\text{DCM, 0°C}} \text{4-Chloro-7-sulfo-2,1,3-benzoxadiazole} \xrightarrow{\text{PCl}5} \text{Target Compound}

Direct Electrophilic Substitution

Alternative approaches exploit the electrophilic reactivity of the benzoxadiazole ring. The chlorine atom at position 4 directs incoming electrophiles to the para position (position 7), facilitating selective chlorosulfonation. This method avoids multi-step protocols but requires stringent control over reaction kinetics to prevent over-sulfonation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Industrial production may employ continuous flow reactors to enhance scalability and safety. Key parameters include:

  • Residence Time: 10–15 minutes to optimize yield.

  • Temperature Gradient: Gradual heating from 0°C to 25°C prevents exothermic runaway reactions.

  • Catalyst: Lewis acids like FeCl3_3 (0.5–1 mol%) accelerate sulfonation without side-product formation.

Purification Techniques

Crude product purification involves:

  • Recrystallization: Ethanol/water mixtures (70:30 v/v) yield crystals with >98% purity.

  • Column Chromatography: Silica gel with hexane/ethyl acetate (8:2) eluent removes unreacted precursors.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • 1^1H NMR (CDCl3_3): Aromatic protons appear as doublets at δ 7.8–8.2 ppm (J = 8.5 Hz), confirming substitution patterns.

  • FT-IR: Strong absorptions at 1375 cm1^{-1} (asymmetric S=O stretch) and 1160 cm1^{-1} (symmetric S=O stretch) validate the chlorosulfonyl group.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 253.06 ([M+H]+^+), consistent with the molecular formula C6_6H2_2Cl2_2N2_2O3_3S.

Purity Assessment

HPLC Analysis:

ColumnMobile PhaseRetention TimePurity (%)
C18 (5 μm)Acetonitrile/H2_2O (60:40)6.2 min99.5

Challenges and Mitigation Strategies

Hydrolytic Instability

The chlorosulfonyl group is prone to hydrolysis, necessitating:

  • Storage Conditions: –20°C under argon in amber glass vials.

  • Inert Atmosphere: Use of gloveboxes or Schlenk lines during handling.

Byproduct Formation

Side products like 4,7-dichloro-2,1,3-benzoxadiazole arise from over-chlorination. Mitigation includes:

  • Stoichiometric Control: Limiting chlorine sources to 1 equivalent.

  • Kinetic Monitoring: Real-time UV-Vis spectroscopy at 324 nm tracks reaction progress.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Chlorosulfonation72–7898.5Moderate150–200
Continuous Flow85–9099.5High100–150
Direct Substitution65–7097.0Low200–250

Chemical Reactions Analysis

Halogen Exchange Reactions

The sulfonyl chloride group undergoes efficient chloride-to-fluoride substitution via Halex reactions . This is achieved using aqueous potassium bifluoride (KHF₂) under mildly acidic conditions (pH ~3.0):

Reaction Scheme:
C6H2Cl2N2O3S+KHF2C6H2ClFN2O3S+KCl+HCl\text{C}_6\text{H}_2\text{Cl}_2\text{N}_2\text{O}_3\text{S}+\text{KHF}_2\rightarrow \text{C}_6\text{H}_2\text{ClF}\text{N}_2\text{O}_3\text{S}+\text{KCl}+\text{HCl}

ParameterValue
Reaction Time2 hours
YieldQuantitative (100%)
Product4-Chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole

This reaction is critical for generating sulfonyl fluorides, which are valuable in Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry due to their hydrolytic stability .

Nucleophilic Substitution Reactions

The chlorosulfonyl group reacts with nucleophiles such as thiols , amines , and alcohols to form sulfonamides, sulfonate esters, or sulfonic acids.

Participation in Click Chemistry

The sulfonyl chloride group enables SuFEx click reactions , forming covalent linkages with aryl silyl ethers or amines. This is exploited in polymer chemistry and bioconjugation :

General Reaction:
Ar SO2Cl+R O SiR3Ar SO2O R+SiR3Cl\text{Ar SO}_2\text{Cl}+\text{R O SiR}_3\rightarrow \text{Ar SO}_2\text{O R}+\text{SiR}_3\text{Cl}

Hydrolysis Reactions

The sulfonyl chloride undergoes hydrolysis in aqueous media to form the corresponding sulfonic acid. This reaction is pH-dependent and accelerates under basic conditions:

Ar SO2Cl+H2OAr SO3H+HCl\text{Ar SO}_2\text{Cl}+\text{H}_2\text{O}\rightarrow \text{Ar SO}_3\text{H}+\text{HCl}

ConditionHydrolysis Rate
Neutral pH (7.0)Slow (t₁/₂ > 24 hours)
Basic pH (10.0)Rapid (t₁/₂ < 1 hour)

Coordination Chemistry

The benzoxadiazole moiety participates in noncovalent interactions, such as π-π stacking and halogen bonding , which influence material properties. Crystallographic studies show:

  • The fluorine atom in derivatives forms close contacts with π systems (2.8–3.0 Å) .

  • Sulfonyl oxygens engage in hydrogen bonding (2.5–2.7 Å) .

Scientific Research Applications

Fluorescent Labeling in Biological Research

One of the primary applications of 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole is in fluorescent labeling . This compound is utilized to label biomolecules for imaging and tracking purposes in proteomics and genomics. Its ability to emit fluorescence upon excitation allows researchers to visualize cellular processes effectively. This application is particularly important in studies involving protein interactions and localization within cells .

Case Study: Imaging Cellular Processes

A study demonstrated the use of this compound in labeling specific proteins within live cells, allowing for real-time observation of cellular dynamics. The results indicated enhanced visibility and tracking accuracy compared to traditional labeling methods, showcasing its potential in advancing cellular biology research .

Chemical Synthesis

This compound also plays a crucial role in chemical synthesis . Its reactive chlorosulfonyl group facilitates further chemical modifications, making it valuable in the development of new materials and pharmaceuticals. The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that are essential in medicinal chemistry .

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReacts with nucleophiles like amines and alcoholsSulfonamide derivatives
Oxidation/ReductionLess common but possible under specific conditionsVarious redox products

Environmental Monitoring

The compound is employed in environmental monitoring for detecting specific pollutants in water and soil samples. Its ability to form stable complexes with certain contaminants allows for effective assessment of environmental quality, which is critical for regulatory compliance .

Case Study: Water Quality Assessment

Research conducted on the detection of heavy metals using this compound showed promising results, with sensitivity levels that meet environmental safety standards. This application underscores its importance in environmental chemistry and public health .

Diagnostic Applications

In the medical field, this compound is utilized for developing diagnostic assays aimed at identifying specific proteins or pathogens. This capability contributes to faster and more accurate disease detection methods, enhancing diagnostic efficiency .

Table 2: Diagnostic Applications of this compound

Application AreaDescriptionImpact
Protein DetectionUsed in assays for identifying biomarkersImproved diagnostic accuracy
Pathogen IdentificationAssists in rapid detection of infectious agentsEnhanced response time in clinical settings

Chemical Interactions

The compound's sulfonyl group enhances its electrophilicity, making it more reactive towards nucleophiles. This property is essential for its applications in both synthetic chemistry and biological research .

Mechanism of Action

The mechanism of action of 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole involves its ability to form covalent bonds with nucleophiles. This property allows it to label biomolecules effectively, making it useful in various diagnostic and imaging applications. The molecular targets and pathways involved depend on the specific application and the biomolecules being labeled .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoxadiazole Derivatives

Substituent Effects on Reactivity and Stability

The physicochemical and functional properties of benzoxadiazole derivatives are highly dependent on the substituents at positions 4 and 5. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents (Position 4/7) Molecular Weight (g/mol) Key Interactions/Reactivity Applications
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole Cl / SO₂Cl 253.06 Participates in hydrogen bonding via Cl; reactive toward nucleophiles via SO₂Cl Precursor for sulfonyl fluorides
4-Chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole Cl / SO₂F 236.61 Forms π-interactions (no H-bonding); hydrolytically stable compared to SO₂Cl Bioconjugation, stable probes
4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) Cl / NO₂ 215.59 Electron-withdrawing NO₂ enhances electrophilicity; reacts with amines/thiols Spectrophotometric assays
4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) NH₂SO₂ / F 231.19 Reacts with thiols (non-specific for -SH groups); fluorescence activated post-reaction Thiol detection in proteins
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) F / NO₂ 199.13 High reactivity with amines; fluorogenic properties HPLC derivatization of amino acids

Structural and Functional Insights

Sulfonyl Chloride vs. Sulfonyl Fluoride
  • Reactivity : The sulfonyl chloride group in this compound is more reactive toward nucleophiles (e.g., amines, thiols) than its sulfonyl fluoride analogue. However, the fluoride derivative exhibits superior hydrolytic stability, making it preferable for applications requiring long-term stability .
  • Solid-State Interactions : Hirshfeld surface analysis reveals that the chloride substituent participates in hydrogen bonding, while the fluoride forms close π-interactions with aromatic systems. This difference impacts crystallization behavior and solubility .
Nitro vs. Chlorosulfonyl Groups
  • Electrophilicity : The nitro group in NBD-Cl enhances electrophilicity at position 7, enabling rapid reactions with nucleophiles like amines. In contrast, the chlorosulfonyl group offers broader reactivity but requires careful handling due to moisture sensitivity .
  • Applications: NBD-Cl is extensively used in kinetic spectrophotometric assays (e.g., for pharmaceuticals like befunolol ), whereas this compound is primarily a synthetic intermediate for sulfonyl fluorides .
Aminosulfonyl Derivatives (ABD-F)
  • Specificity Limitations: ABD-F reacts non-specifically with phenolic hydroxyl and amino groups, complicating its use in protein thiol labeling .
  • Reversibility : The ABD-F-cysteine adduct is unstable under basic conditions, releasing free fluorophore, which limits its utility in long-term studies .

Key Research Findings

Synthetic Utility : this compound is a versatile precursor for sulfonyl fluorides, which are increasingly used in click chemistry and bioconjugation due to their stability .

Stability Trade-offs: While sulfonyl chlorides offer higher reactivity, fluorides are preferred in aqueous or biological environments.

Biological Inhibition : Derivatives like NBD-Cl act as suicide inhibitors for glutathione S-transferase (GST), with micromolar affinity due to optimized hydrophobic interactions .

Biological Activity

4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole (CAS Number: 142246-48-8) is a heterocyclic aromatic compound characterized by its unique structure, which includes a benzoxadiazole ring with chlorine and sulfonyl substitutions. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

  • Molecular Formula: C₆H₂Cl₂N₂O₃S
  • Molecular Weight: 253.05 g/mol
  • Melting Point: 86-90 °C
  • Structure: The compound features a benzoxadiazole core with chlorination at positions 4 and 7, along with a sulfonyl group at position 7.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • DNA Intercalation: The benzoxadiazole moiety can intercalate with DNA, disrupting its function and leading to cell apoptosis.
  • Protein Interaction: The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, inhibiting their activity.
  • Nitroxyl Donor: This compound has been identified as a potential nitroxyl donor, which may have implications in cardiovascular therapies through vasodilation and cardioprotection .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been explored for its anticancer properties. Its mechanism involves the induction of apoptosis in cancer cells through DNA damage and disruption of cellular processes. Various studies have demonstrated its effectiveness against different cancer cell lines.

Case Studies

  • Antimicrobial Study:
    • A study assessed the antimicrobial activity of several benzoxadiazole derivatives, including this compound. Results indicated that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
  • Anticancer Research:
    • In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis through DNA intercalation and subsequent cellular stress responses .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-Chloro-2,1,3-benzoxadiazoleBenzoxadiazole core without sulfonyl groupPrimarily used in fluorescence applicationsLacks antimicrobial properties
7-Chlorosulfonyl-2,1,3-benzoxadiazoleSulfonyl group at position 7More reactive; limited biological studiesHigher reactivity due to absence of chlorine at position 4
BenzothiadiazoleContains sulfur instead of nitrogenDifferent electronic properties; limited biological dataExhibits different reactivity patterns

Q & A

Q. Basic

  • X-ray Crystallography : Resolves structural ambiguities (e.g., dihedral angles between benzoxadiazole and substituents, as in ) .
  • FT-IR : Confirms functional groups (e.g., S=O stretch at 1150–1250 cm⁻¹ for sulfonyl) .
  • Mass Spectrometry : Validates molecular weight (253.06 g/mol) via ESI-TOF .

What strategies mitigate competing side reactions during derivatization?

Q. Advanced

  • Protecting Groups : Use tert-butyl or acetyl groups to block reactive sites (e.g., uses ethyl bromoacetate for selective alkylation) .
  • Catalytic Control : Employ Pd catalysts for regioselective coupling.
  • Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track intermediates.

How is this compound applied in synthesizing bioactive molecules?

Advanced
The chlorosulfonyl group acts as a leaving group for nucleophilic substitutions, enabling:

  • Antimicrobial Agents : Derivatives like 7-chloro-[4-amino acetic acid ethyl ester]-benzoxadiazole show activity against Gram-positive bacteria .
  • Fluorescent Probes : Analogues (e.g., 4-nitrobenzofurazan) detect amino acids via sulfonamide linkages .

How should crystallographic data be interpreted for structural elucidation?

Q. Advanced

  • Bond Angle Analysis : Deviations (e.g., C3–C3a–C4 angle of 138.2° in ) indicate steric strain or intramolecular interactions .
  • Packing Diagrams : Identify van der Waals or π-π interactions stabilizing the lattice.

What computational methods model the electronic effects of substituents?

Q. Advanced

  • DFT Studies : Calculate HOMO-LUMO gaps to predict reactivity (e.g., chlorosulfonyl group lowers LUMO, enhancing electrophilicity).
  • Molecular Dynamics : Simulate solvation effects on reaction pathways.

How to address contradictions in reported reaction yields?

Q. Advanced

  • DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, temperature) to identify optimal conditions.
  • Byproduct Analysis : Use LC-MS to trace side products (e.g., hydrolysis of sulfonyl chloride under humid conditions) .

What safety protocols are recommended for handling this compound?

Q. Basic

  • GHS Hazards : Corrosive (GHS05), causes skin/eye damage .
  • Storage : Inert atmosphere, desiccated at –20°C.
  • PPE : Nitrile gloves, fume hood, and face shield.

How does steric hindrance influence substitution reactions?

Q. Advanced

  • Kinetic Studies : Compare reaction rates of ortho vs. para substituents. highlights steric repulsion (H9⋯H11 = 2.25 Å) widening bond angles .
  • Molecular Modeling : Visualize transition states using software like Avogadro or PyMOL.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole

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